molecular formula C17H21NO3S B2879202 3-(Benzylsulfonyl)-2-isopropoxy-4,6-dimethylpyridine CAS No. 262439-82-7

3-(Benzylsulfonyl)-2-isopropoxy-4,6-dimethylpyridine

Cat. No.: B2879202
CAS No.: 262439-82-7
M. Wt: 319.42
InChI Key: ZLBSNZQZLDURTB-UHFFFAOYSA-N
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Description

3-(Benzylsulfonyl)-2-isopropoxy-4,6-dimethylpyridine is an organic compound that belongs to the class of sulfonyl pyridines. This compound is characterized by the presence of a benzylsulfonyl group attached to a pyridine ring, which is further substituted with isopropoxy and dimethyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-(Benzylsulfonyl)-2-isopropoxy-4,6-dimethylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-isopropoxy-4,6-dimethylpyridine with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-(Benzylsulfonyl)-2-isopropoxy-4,6-dimethylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding sulfides.

    Substitution: The benzylsulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of sulfonamide or sulfonate derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(Benzylsulfonyl)-2-isopropoxy-4,6-dimethylpyridine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used in studies involving sulfonylation reactions and the development of new synthetic methodologies.

    Biology: In biological research, the compound is used to study the effects of sulfonyl groups on biological systems. It is also used in the development of new bioactive molecules with potential therapeutic applications.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its unique structure makes it a candidate for the development of inhibitors or modulators of specific biological targets.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of 3-(Benzylsulfonyl)-2-isopropoxy-4,6-dimethylpyridine involves its interaction with specific molecular targets and pathways. The benzylsulfonyl group is known to interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects. The isopropoxy and dimethyl groups may also contribute to the compound’s overall activity by influencing its solubility, stability, and binding affinity.

Comparison with Similar Compounds

3-(Benzylsulfonyl)-2-isopropoxy-4,6-dimethylpyridine can be compared with other similar compounds, such as:

    3-(Benzylsulfonyl)-2-methoxy-4,6-dimethylpyridine: This compound has a methoxy group instead of an isopropoxy group. The difference in the substituent can affect the compound’s reactivity and biological activity.

    3-(Benzylsulfonyl)-2-ethoxy-4,6-dimethylpyridine: This compound has an ethoxy group instead of an isopropoxy group. The ethoxy group may influence the compound’s solubility and interaction with biological targets.

    3-(Benzylsulfonyl)-2-propoxy-4,6-dimethylpyridine: This compound has a propoxy group instead of an isopropoxy group. The longer alkyl chain can affect the compound’s hydrophobicity and overall activity.

Properties

IUPAC Name

3-benzylsulfonyl-4,6-dimethyl-2-propan-2-yloxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-12(2)21-17-16(13(3)10-14(4)18-17)22(19,20)11-15-8-6-5-7-9-15/h5-10,12H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBSNZQZLDURTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)CC2=CC=CC=C2)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201321205
Record name 3-benzylsulfonyl-4,6-dimethyl-2-propan-2-yloxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665707
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

262439-82-7
Record name 3-benzylsulfonyl-4,6-dimethyl-2-propan-2-yloxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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